(R)-4-Amino-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Amino-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structure and potential applications. This compound features an indane backbone with an amino group and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of a precursor compound, such as an indanone derivative. One common method includes the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often involve hydrogenation in the presence of a chiral catalyst under controlled temperature and pressure to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-4-Amino-2,3-dihydro-1H-inden-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as solvent choice, temperature, and pressure, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-4-Amino-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
®-4-Amino-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-4-Amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-Amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with different chiral properties.
Indanone derivatives: Compounds with a similar indane backbone but different functional groups.
Amino alcohols: Compounds with both amino and hydroxyl groups but different structural frameworks.
Uniqueness
®-4-Amino-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups on the indane backbone. This combination of features makes it a valuable compound for various chemical reactions and biological studies.
Propiedades
Fórmula molecular |
C9H11NO |
---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(2R)-4-amino-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |
Clave InChI |
VJZSRIHPRAZHIW-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@H](CC2=C1C=CC=C2N)O |
SMILES canónico |
C1C(CC2=C1C=CC=C2N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.